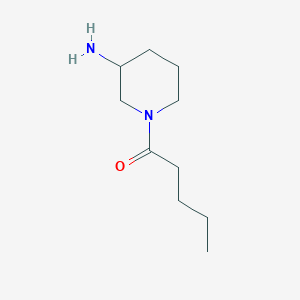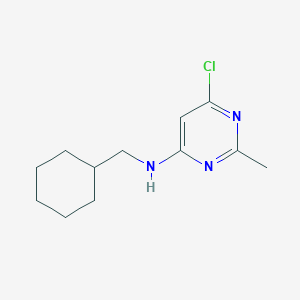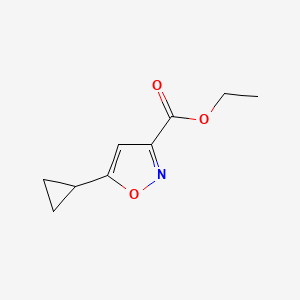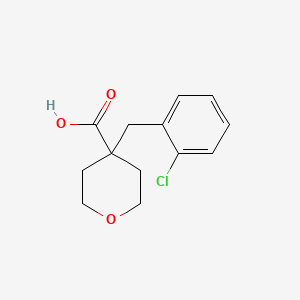
1-(3-Aminopiperidin-1-yl)pentan-1-one
Vue d'ensemble
Description
1-(3-Aminopiperidin-1-yl)pentan-1-one (also known as 1-Amino-3-piperidin-1-ylpentan-1-one and abbreviated as AP1) is an organic compound with a molecular formula of C7H17NO. It is a white solid that is soluble in water and polar organic solvents and is used in a variety of applications. AP1 is a versatile compound that is used in the synthesis of a range of compounds, including drugs, polymers materials, and other organic compounds.
Applications De Recherche Scientifique
Metabolic Engineering for Biofuel Production
Research has shown that metabolic engineering of microorganisms can enhance the production of pentanol isomers, chemicals with potential applications as biofuels. These compounds, including 1-pentanol and pentenol, are produced through microbial fermentations from amino acid substrates, demonstrating the importance of engineered strains for industrial biofuel production (Cann & Liao, 2009).
Synthesis and Characterization of Schiff Bases
Another area of research involves the synthesis and characterization of Schiff bases derived from diamines, which have potential applications in materials science and catalysis. The structural analysis of these compounds, including their hydrogen-bonded dimer forms, contributes to understanding their properties and applications (Opozda et al., 2006).
Neurotransmitter Uptake Inhibitors
Aminopiperidine derivatives have been investigated for their role as neurotransmitter uptake inhibitors, demonstrating potential therapeutic applications in treating conditions related to neurotransmission imbalances, such as cocaine abuse. This research highlights the synthesis and biological evaluation of various aminopentanophenones, contributing to the development of selective inhibitors for dopamine and norepinephrine transporters (Meltzer et al., 2006).
Boron Delivery Agents for Cancer Therapy
The synthesis and evaluation of boron delivery agents for neutron capture therapy present another application of related compounds. These agents, including 3-carboranylthymidine analogues, have shown promise in prolonging survival times in preclinical studies, indicating potential for treating brain tumors (Byun et al., 2006).
Anticancer Drug Development
Organotin(IV) complexes derived from amino acetate functionalized Schiff bases have been studied for their anticancer properties. These complexes exhibit significant cytotoxicity against various human tumor cell lines, underscoring their potential as anticancer drugs (Basu Baul et al., 2009).
Propriétés
IUPAC Name |
1-(3-aminopiperidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFSJISCGONMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)



![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)

![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)